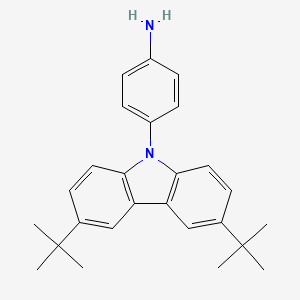

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline

Description

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline (CAS: 255829-30-2) is a carbazole-based compound featuring a central carbazole core substituted with two tert-butyl groups at the 3- and 6-positions and an aniline group at the 9-position. Carbazole derivatives are widely studied due to their optoelectronic properties, thermal stability, and applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and pharmaceuticals . The tert-butyl groups enhance solubility in organic solvents and reduce molecular aggregation, while the aniline moiety provides a reactive site for further functionalization .

Its structural and electronic properties make it a candidate for use as a hole-transport material or luminescent dopant in OLEDs.

Properties

IUPAC Name |

4-(3,6-ditert-butylcarbazol-9-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)28(23)20-11-9-19(27)10-12-20/h7-16H,27H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVGWEMDOXNWOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255829-30-2 | |

| Record name | 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline typically involves the reaction of 3,6-di-tert-butylcarbazole with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the carbazole derivative is reacted with aniline in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can modify the aniline group, potentially forming amine derivatives.

Substitution: The aniline group can participate in electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline depends on its specific application. In the context of OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its carbazole moiety, which provides a stable framework for charge transport .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline, highlighting substituent effects on properties and applications:

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The tert-butyl groups in this compound enhance solubility and steric hindrance, reducing crystallization and improving film-forming ability in OLEDs. In contrast, bromine substituents (e.g., in ) introduce electron-withdrawing effects, red-shifting emission spectra and enabling applications in sensors.

- Chlorine in balances charge transport in OLEDs, while sulfonyl groups in facilitate hydrogen bonding for bioactive interactions.

Conjugation and Rigidity :

Thermal Stability :

- Bulky tert-butyl groups in the target compound improve thermal stability (>300°C), outperforming linear alkyl chains (e.g., butyl in ).

Biological Activity

4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline, with the CAS number 255829-30-2, is a compound that has gained attention in various fields of research due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications in organic electronics, photovoltaic cells, fluorescent dyes, and pharmaceutical research.

Antifungal Activity

In addition to antibacterial properties, analogs of this compound have been tested for antifungal activity. For instance, certain derivatives exhibited MIC values comparable to standard antifungal treatments like fluconazole, suggesting potential for development in antifungal therapies .

Applications in Organic Electronics

The compound is extensively utilized in the development of organic light-emitting diodes (OLEDs). Its structural properties contribute to enhanced efficiency and brightness in electronic displays. The incorporation of this compound into OLEDs has shown improvements in color purity and stability under operational conditions .

Photovoltaic Applications

This compound is also a critical material in organic solar cells. Research indicates that its presence can significantly improve energy conversion efficiency, making solar technologies more viable for widespread use .

Fluorescent Probes

The compound is employed in creating fluorescent probes used for biological imaging. These probes allow researchers to visualize cellular processes with high precision, aiding in the understanding of various biological functions and disease mechanisms .

Study on Antimicrobial Activity

In a comparative study on the antimicrobial effects of various carbazole derivatives, it was found that certain structural modifications enhanced their efficacy against resistant bacterial strains. The study highlighted that compounds with bulky substituents like tert-butyl groups exhibited improved interactions with bacterial membranes, leading to increased bactericidal activity .

Research on OLED Efficiency

A study focused on the use of this compound in OLEDs demonstrated a significant increase in light output and operational stability compared to traditional materials. This research underscores the importance of structural design in optimizing electronic materials for commercial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline, and what challenges arise during purification?

- Answer : Reductive amination is a common method for synthesizing carbazole derivatives. For example, a related carbazole compound was synthesized by reacting carbazole-9-acetaldehyde with an aniline derivative in 1,2-dichloroethane, followed by sodium triacetoxyborohydride reduction . Key challenges include controlling steric hindrance from the bulky tert-butyl groups and ensuring high yields during column chromatography (Hexane/EtOAc mixtures are effective). Crystallization from MeOH/H₂O (50:1 v/v) can yield pure crystals, but solvent ratios must be optimized to avoid amorphous byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Single-crystal X-ray diffraction is critical for resolving steric effects from tert-butyl groups and confirming molecular conformation. For instance, similar carbazole derivatives exhibited planar carbazole cores with tert-butyl substituents inducing torsional angles of 5–10° . UV-Vis and fluorescence spectroscopy can assess electronic transitions, while cyclic voltammetry reveals oxidation potentials linked to the electron-rich aniline moiety .

Q. What safety protocols are essential for handling this compound?

- Answer : Although specific safety data for this compound is limited, its structural analog (3,6-di-tert-butylcarbazole) requires precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. In case of exposure, wash skin with soap/water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?

- Answer : The tert-butyl groups introduce steric hindrance, which can suppress undesired side reactions (e.g., dimerization) in Suzuki-Miyaura couplings. However, they may also slow reaction kinetics. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. For example, tert-butyl-substituted carbazoles exhibit HOMO localization on the carbazole core, favoring electrophilic attacks at the para-aniline position .

Q. What experimental strategies resolve contradictions in solubility data across different studies?

- Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or crystallization conditions. A factorial design approach (varying solvent polarity, temperature, and stirring rate) can systematically identify optimal dissolution parameters . For instance, tert-butyl-substituted carbazoles often show higher solubility in chlorinated solvents (e.g., dichloromethane) than in alcohols due to hydrophobic interactions .

Q. How can hydrogen-bonding interactions be exploited to enhance the compound’s stability in optoelectronic devices?

- Answer : Intermolecular N–H···O hydrogen bonds (as observed in carbazole-aniline derivatives) can stabilize molecular packing in thin films. Crystal engineering via co-crystallization with sulfonyl-containing acceptors (e.g., 4-methylsulfonylaniline) enhances thermal stability and charge transport properties. Graph-set analysis (e.g., C(8) chains) provides insights into supramolecular architectures .

Q. What role does this compound play in membrane separation technologies, and how is its performance validated?

- Answer : Carbazole derivatives are used in polymer membranes for gas separation due to their rigid, planar structures. Performance is validated by measuring permeability coefficients (e.g., CO₂/N₂ selectivity) using gravimetric or manometric techniques. Incorporating tert-butyl groups improves membrane porosity but may reduce mechanical strength, requiring trade-off optimization .

Q. How do computational models predict the compound’s bioavailability or toxicity in pharmacological studies?

- Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., kinases), while ADMET predictors (e.g., SwissADME) estimate logP values (~5.2) and cytochrome P450 inhibition risks. Experimental validation via cytotoxicity assays (e.g., MTT tests on HeLa cells) is essential to confirm computational findings .

Methodological Notes

- Data Interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with spectroscopic results to validate structural assignments .

- Contradiction Management : Use meta-analysis frameworks to reconcile divergent solubility or reactivity data, prioritizing peer-reviewed studies with rigorous purity controls .

- Safety Compliance : Align handling protocols with OSHA guidelines and SDS recommendations for structurally analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.